Einecs 281-755-5
Description
Properties
CAS No. |
84029-84-5 |
|---|---|
Molecular Formula |
C29H30N4O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/2C10H12N2.C9H6O6/c2*1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h2*2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
NHWKWOPVWPKZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2.CC1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 281-755-5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 281-755-5 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Einecs 281-755-5 involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Einecs 281-755-5 can be compared with other similar compounds, such as:
Benzene-1,2,4-tricarboxylic acid: A precursor in the synthesis of this compound.
4,5-dihydro-4-methyl-2-phenyl-1H-imidazole: Another precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of benzene-1,2,4-tricarboxylic acid and 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole, which imparts distinct chemical and physical properties to the compound.
Q & A
Q. How can researchers systematically identify the chemical structure and properties of Einecs 281-755-5?
To characterize the compound, employ spectroscopic methods (e.g., NMR, IR, mass spectrometry) and cross-reference data with established databases. For novel compounds, ensure purity via HPLC and elemental analysis. Document protocols rigorously to enable replication, adhering to reporting standards for experimental details . Known compounds require literature citations confirming identity, while new compounds demand full synthetic pathways and analytical validation .
Q. What frameworks are recommended for designing experiments involving this compound?
Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
Q. How should researchers validate data reproducibility for studies on this compound?
Implement triplicate experiments with independent replicates. Use statistical tools (e.g., ANOVA, t-tests) to assess variance and error margins. Report raw data in appendices and processed data in main texts, following guidelines for transparency . Address instrumental uncertainties (e.g., calibration drift) in methodology sections .
Q. What are best practices for synthesizing and purifying this compound in lab settings?
Detail reaction conditions (temperature, solvent, catalysts) and purification steps (recrystallization, chromatography). Compare yields against literature benchmarks. For novel derivatives, include spectral signatures and crystallographic data (if available). Use supplemental files for extensive datasets .
Q. How to conduct a literature review focused on this compound?
Use databases like SciFinder and PubMed with keywords such as “this compound synthesis” or “mechanistic studies.” Prioritize peer-reviewed journals over preprints. Critically evaluate conflicting results (e.g., divergent reaction outcomes) and identify knowledge gaps for hypothesis formulation .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity be resolved?
Apply counterfactual analysis : Isolate variables (e.g., solvent polarity, temperature) through controlled experiments. Use computational modeling (DFT, MD simulations) to predict pathways and compare with empirical results. Address contradictions by replicating studies under identical conditions and publishing negative results .
Q. What methodologies are effective for studying this compound’s environmental or biological interactions?
For environmental impact, use LC-MS/MS to track degradation products in simulated ecosystems. For biological studies, employ in vitro assays (e.g., cytotoxicity tests) with dose-response curves. Validate findings via orthogonal methods (e.g., fluorescence microscopy for cellular uptake) .
Q. How to ensure statistical robustness in multivariate studies involving this compound?
Design factorial experiments to test interactions between variables (e.g., pH, concentration). Use multivariate regression or PCA to deconvolute effects. Report confidence intervals and effect sizes, avoiding p-hacking. Pre-register hypotheses to mitigate bias .
Q. What strategies address replication challenges in cross-lab studies of this compound?
Share standardized protocols via open-access platforms (e.g., Protocols.io ). Collaborate with independent labs for interlaboratory validation. Use meta-analysis to aggregate data and identify systemic errors (e.g., reagent purity disparities) .
Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) for this compound research?
Combine QSAR models with high-throughput screening to predict and validate bioactive derivatives. Use cheminformatics tools (e.g., RDKit) to analyze structural-activity relationships. Publish integrated workflows to bridge computational predictions and lab outcomes .
Methodological Notes
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and code in repositories like Zenodo .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Adhere to journal-specific guidelines for supplemental data .
- Critical Analysis : Use Bradford Hill criteria (e.g., temporality, plausibility) to assess causality in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
